1-[(4-Chlorophenyl)methyl]-4-(naphthalen-1-ylmethyl)piperazine
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Overview
Description
1-[(4-Chlorophenyl)methyl]-4-(naphthalen-1-ylmethyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a chlorophenyl group and a naphthalenylmethyl group attached to a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-Chlorophenyl)methyl]-4-(naphthalen-1-ylmethyl)piperazine typically involves the reaction of 4-chlorobenzyl chloride with naphthalen-1-ylmethylpiperazine under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction parameters such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the risk of human error and improve the overall efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1-[(4-Chlorophenyl)methyl]-4-(naphthalen-1-ylmethyl)piperazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in an organic solvent such as dichloromethane.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
1-[(4-Chlorophenyl)methyl]-4-(naphthalen-1-ylmethyl)piperazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[(4-Chlorophenyl)methyl]-4-(naphthalen-1-ylmethyl)piperazine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an antagonist or agonist at certain receptor sites, influencing neurotransmitter release and signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
1-(4-Chlorobenzhydryl)piperazine: Similar structure but with a benzhydryl group instead of a naphthalenylmethyl group.
1-(4-Chlorophenyl)piperazine: Lacks the naphthalenylmethyl group, making it less complex.
Norchlorcyclizine: Contains a similar piperazine core but with different substituents.
Uniqueness
1-[(4-Chlorophenyl)methyl]-4-(naphthalen-1-ylmethyl)piperazine is unique due to the presence of both chlorophenyl and naphthalenylmethyl groups, which confer distinct chemical and biological properties. This combination of functional groups allows for specific interactions with molecular targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C22H23ClN2 |
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Molecular Weight |
350.9 g/mol |
IUPAC Name |
1-[(4-chlorophenyl)methyl]-4-(naphthalen-1-ylmethyl)piperazine |
InChI |
InChI=1S/C22H23ClN2/c23-21-10-8-18(9-11-21)16-24-12-14-25(15-13-24)17-20-6-3-5-19-4-1-2-7-22(19)20/h1-11H,12-17H2 |
InChI Key |
AJFWMMLFGIOUDW-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)Cl)CC3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
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